1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one

Catalog No.
S13006743
CAS No.
868245-27-6
M.F
C11H15N3O
M. Wt
205.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one

CAS Number

868245-27-6

Product Name

1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one

IUPAC Name

1-(6-piperazin-1-ylpyridin-3-yl)ethanone

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

InChI

InChI=1S/C11H15N3O/c1-9(15)10-2-3-11(13-8-10)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3

InChI Key

GMXCNEVKXXJSLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C=C1)N2CCNCC2

1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one is an organic compound characterized by a piperazine ring attached to a pyridine structure. This compound features a carbonyl group (ethanone) at the first position, which contributes to its chemical reactivity and potential biological activity. The molecular formula for this compound is C12H16N2OC_{12}H_{16}N_{2}O and its CAS number is 80851-96-3. It is of considerable interest in medicinal chemistry due to its diverse applications in drug development and synthesis of bioactive molecules.

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the ketone group into an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions, allowing for functionalization of the piperazine ring.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or basic medium.
  • Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
  • Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Research indicates that 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one exhibits significant biological activity. Derivatives of piperazine, including this compound, have been shown to interact with various biological targets, such as neurotransmitter receptors and enzymes. Specifically, it has demonstrated:

  • Antidepressant Properties: Some studies suggest that piperazine derivatives can act as selective serotonin reuptake inhibitors.
  • Anticancer Activity: The compound has been observed to induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.

Several synthetic methods exist for the preparation of 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one:

  • Acetylation of Piperazine: One common method involves the reaction of piperazine with acetyl chloride under anhydrous conditions. A base such as pyridine may be used to neutralize the hydrochloric acid formed during the reaction.
  • Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of pyridine derivatives may be employed, utilizing metal catalysts like palladium or nickel under high pressure and temperature to achieve optimal yields.

The applications of 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one are diverse:

  • Pharmaceuticals: It serves as a precursor in the synthesis of drugs with analgesic, anti-inflammatory, and antipsychotic properties.
  • Research: The compound is utilized in studies involving enzyme inhibitors and receptor ligands.
  • Agrochemicals: It finds use in the production of agrochemicals and specialty chemicals.

Interaction studies have shown that 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one can influence various biological pathways:

  • Receptor Binding: Research indicates that it may bind to specific neurotransmitter receptors, affecting signaling pathways related to mood regulation and cognition.
  • Enzyme Inhibition: The compound has been studied for its inhibitory effects on cholinesterases, which are critical for neurotransmission.

Several compounds share structural similarities with 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one, each exhibiting unique properties:

Compound NameStructure TypeUnique Features
PiperidineSimple cyclic amineLacks carbonyl group; basic structure
1-(Piperidin-4-yl)ethan-1-onePositional isomerKetone group at a different position
PiperidinoneCarbonyl within ringContains a carbonyl group integrated into the ring structure

Uniqueness

The uniqueness of 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to these similar compounds. Its structure allows for diverse functionalization opportunities, making it a valuable intermediate in the synthesis of various bioactive molecules.

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

205.121512110 g/mol

Monoisotopic Mass

205.121512110 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types